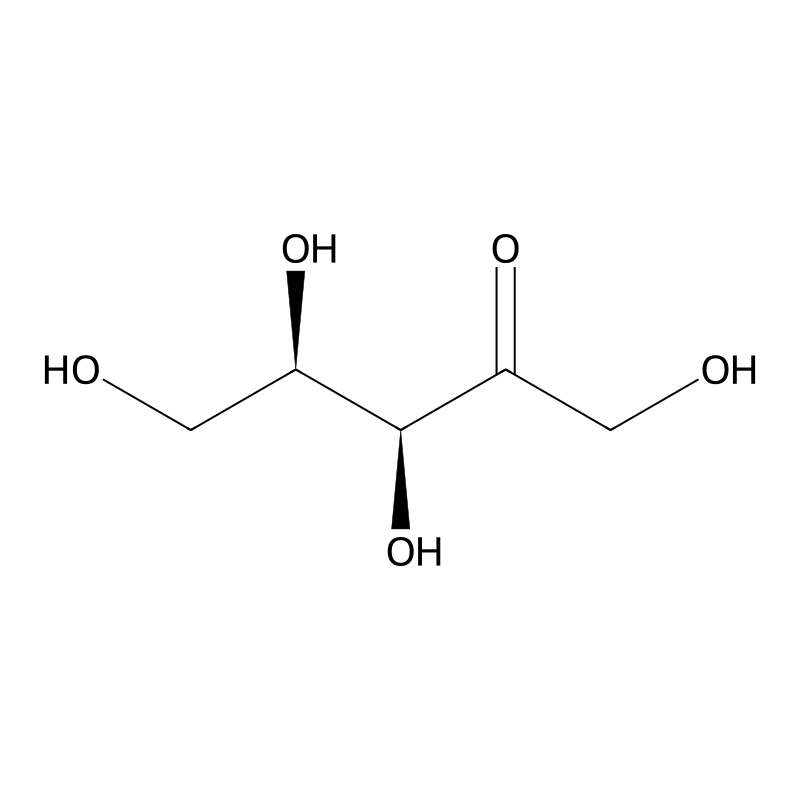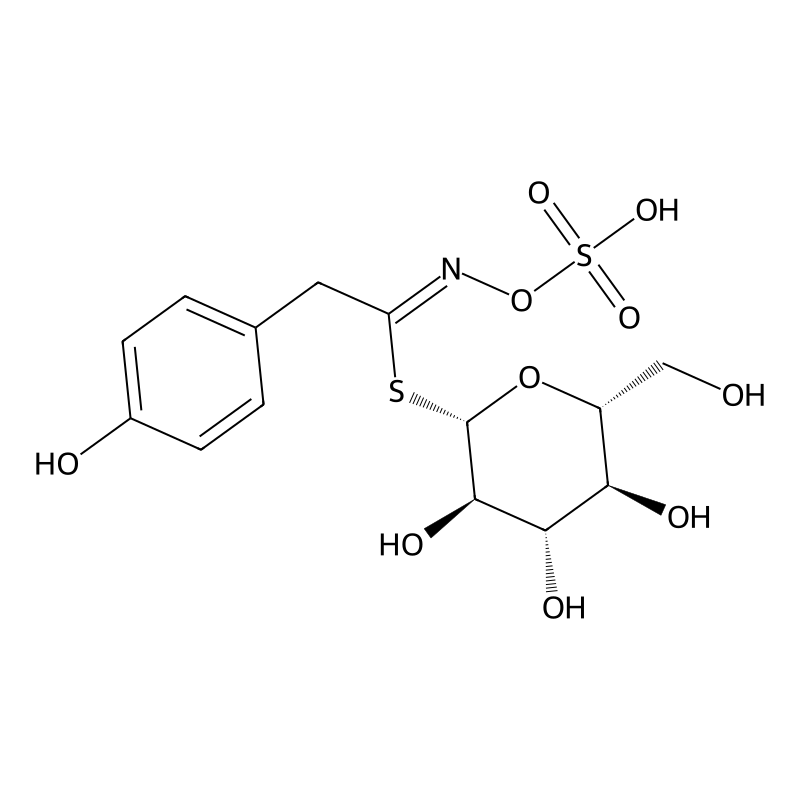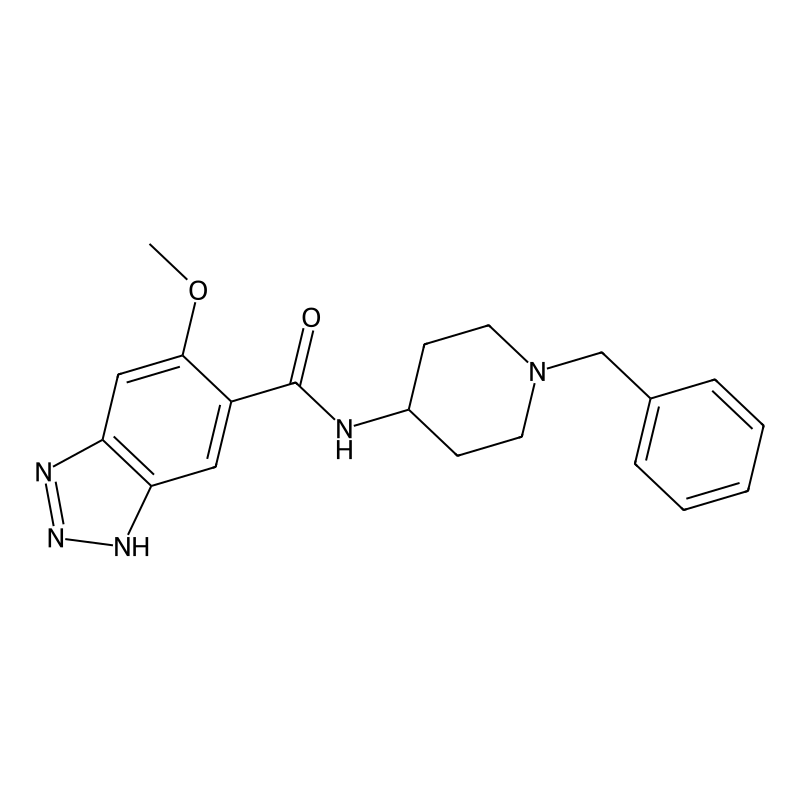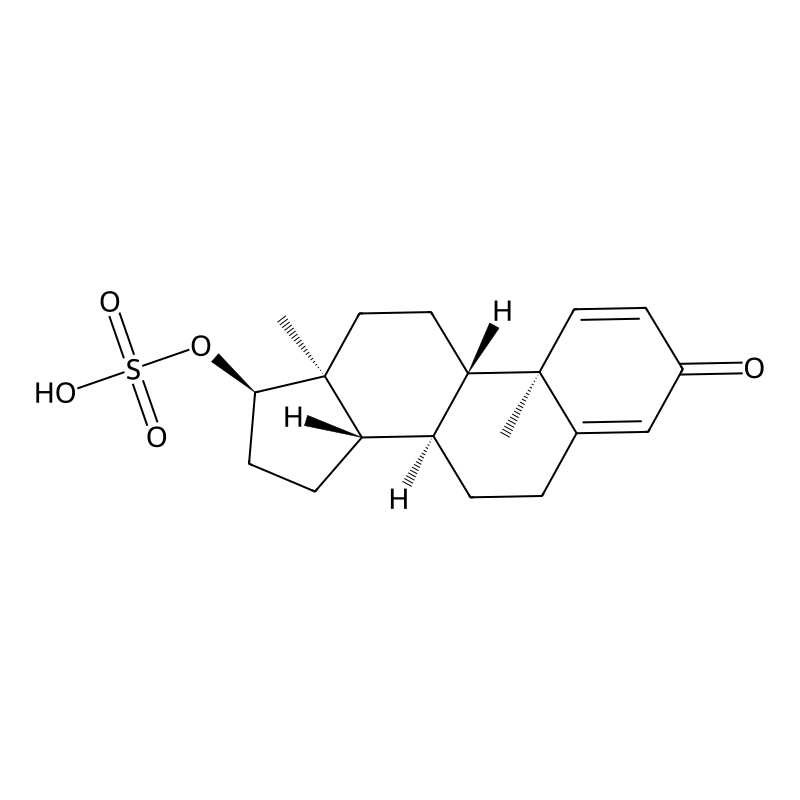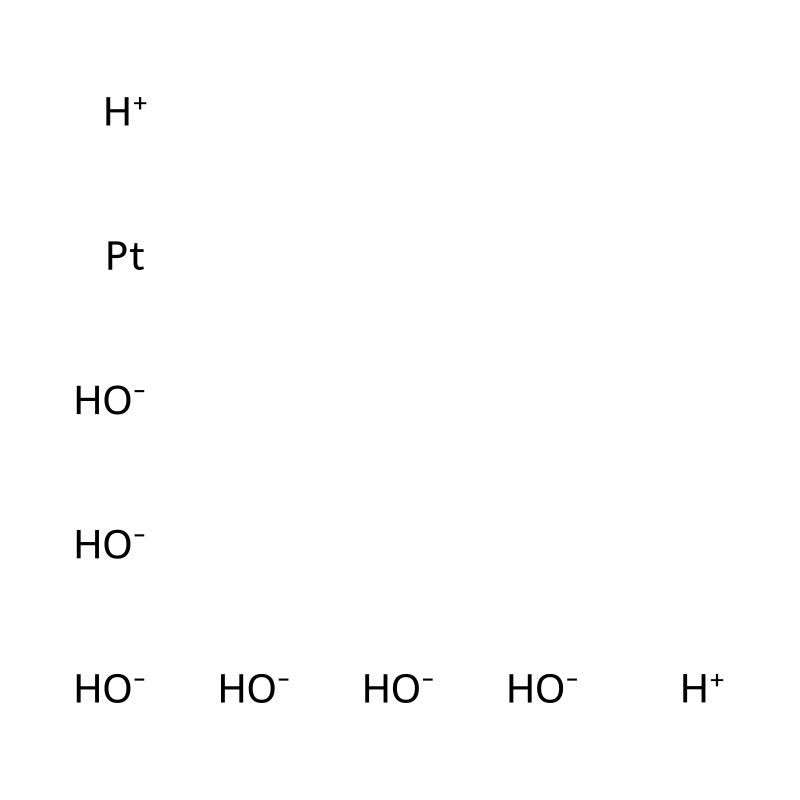Dexanabinol
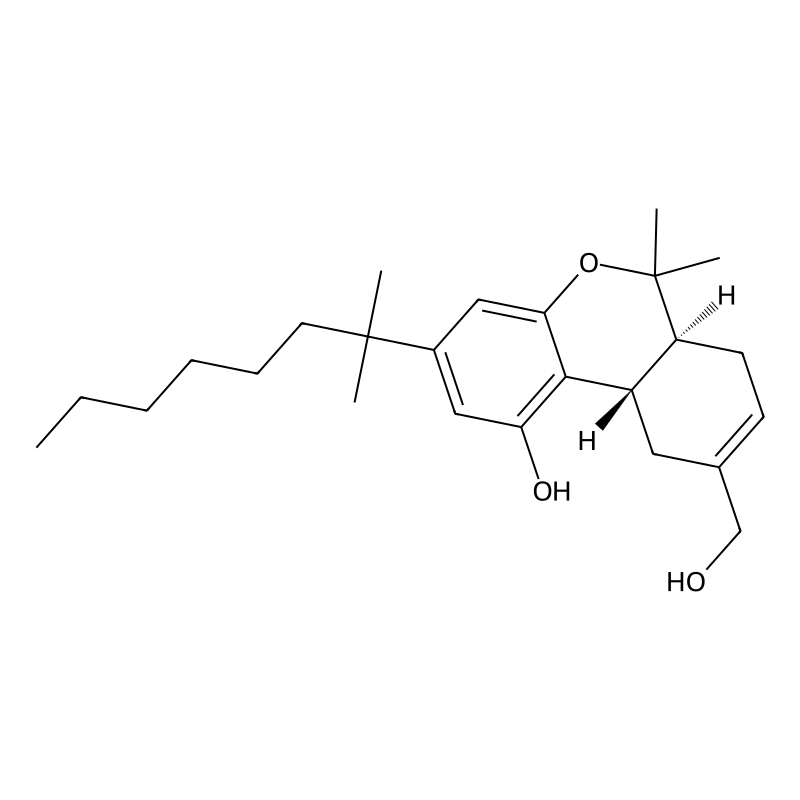
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Treatment of Traumatic Brain Injury
Field: Neurology
Application: Dexanabinol has been studied for its potential use in treating traumatic brain injuries
Method: In clinical trials, patients with severe traumatic brain injury were administered a single intravenous 150 mg dose of Dexanabinol within 6 hours of injury
Treatment of Stroke
Application: Dexanabinol has been investigated for its neuroprotective properties in the treatment of stroke .
Treatment of Cancer
Field: Oncology
Application: Dexanabinol has been studied for its potential use in treating various types of cancer, including brain cancer and advanced solid tumors .
Treatment of Bortezomib-Induced Neuropathic Pain
Field: Pharmacology
Application: Dexanabinol has been studied for its potential use in treating neuropathic pain induced by Bortezomib, a chemotherapy medication .
Anticonvulsant
Neuroprotection
Treatment of Neurodegenerative Diseases
Application: Dexanabinol has been studied for its potential use in treating neurodegenerative diseases.
Treatment of Inflammatory Diseases
Field: Immunology
Application: Dexanabinol has been investigated for its anti-inflammatory properties.
Dexanabinol is a synthetic cannabinoid derivative, specifically the "unnatural" enantiomer of a potent cannabinoid agonist. It is chemically classified as C25H38O3 and is primarily known for its neuroprotective properties. Unlike many cannabinoids, dexanabinol does not produce psychoactive effects, making it a unique candidate for various therapeutic applications. It functions primarily as an N-Methyl-D-aspartate (NMDA) receptor antagonist, which allows it to protect neuronal cells against neurotoxicity induced by NMDA and glutamate, two critical neurotransmitters in the brain .
- Dexanabinol's therapeutic potential stems from its antagonism of NMDA receptors in the central nervous system [].
- NMDA receptors are involved in various processes, including learning, memory, and pain perception []. By blocking these receptors, dexanabinol may offer neuroprotective and pain-relieving effects [].
- Oxidation: This process can convert dexanabinol into various oxidized derivatives, which may have differing biological activities.
- Nucleophilic Substitution: The presence of functional groups allows for nucleophilic attacks that can modify its structure and potentially alter its pharmacological properties .
These reactions are essential for understanding how dexanabinol can be modified to enhance its efficacy or reduce side effects.
Dexanabinol exhibits significant biological activity, particularly in neuroprotection. It has been shown to:
- Block NMDA Receptors: By interacting with a site distinct from uncompetitive NMDA antagonists, dexanabinol inhibits excitotoxicity caused by excessive glutamate .
- Reduce Inflammation: It suppresses the synthesis of tumor necrosis factor-alpha (TNF-α), contributing to its anti-inflammatory effects .
- Neuroprotective Effects: Animal studies indicate that dexanabinol is effective in models of hypoxemia/ischemia and neurotoxin exposure, highlighting its potential in treating neurodegenerative diseases .
The synthesis of dexanabinol typically involves multi-step organic reactions. Key methods include:
- Starting Materials: The synthesis often begins with naturally occurring cannabinoids or their derivatives.
- Reactions: Key reactions may include alkylation, reduction, and cyclization to form the final product.
- Purification: Techniques such as chromatography are employed to isolate and purify dexanabinol from reaction mixtures.
These methods ensure that the final product maintains high purity and desired biological activity.
Dexanabinol has several promising applications:
- Neuroprotection: Its ability to protect neuronal cells makes it a potential treatment for conditions like traumatic brain injury and stroke.
- Anti-inflammatory Treatment: Due to its anti-inflammatory properties, dexanabinol may be useful in managing autoimmune diseases .
- Research Tool: It serves as a valuable tool in neuroscience research for studying NMDA receptor functions and excitotoxicity mechanisms .
Interaction studies have shown that dexanabinol can influence various biological pathways:
- Insulin Resistance: Dexanabinol has been observed to induce insulin resistance in adipocytes by inhibiting insulin-induced signaling pathways .
- Dopamine Receptors: At high concentrations, it can inhibit the binding of dopamine D1 receptor antagonists, suggesting potential interactions with dopaminergic systems .
These interactions highlight the compound's multifaceted role in biological systems.
Several compounds share structural or functional similarities with dexanabinol. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Main Activity | Unique Feature |
|---|---|---|---|
| Tetrahydrocannabinol | Natural cannabinoid | Psychoactive effects | High affinity for cannabinoid receptors |
| Cannabidiol | Natural cannabinoid | Anti-inflammatory | Non-psychoactive |
| Rimonabant | Synthetic cannabinoid | CB1 receptor antagonist | Weight loss effects |
| HU-211 | Synthetic cannabinoid | NMDA receptor antagonist | Neuroprotective without psychoactivity |
Dexanabinol stands out due to its specific action as an NMDA receptor antagonist without producing psychoactive effects, making it particularly suitable for therapeutic applications where cognitive function must be preserved .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]
Drug Indication
Pharmacology
MeSH Pharmacological Classification
Pictograms


Irritant;Health Hazard
Other CAS
Wikipedia
Dates
2: Zanato C, Pelagalli A, Marwick KF, Piras M, Dall'Angelo S, Spinaci A, Pertwee RG, Wyllie DJ, Hardingham GE, Zanda M. Synthesis, radio-synthesis and in vitro evaluation of terminally fluorinated derivatives of HU-210 and HU-211 as novel candidate PET tracers. Org Biomol Chem. 2017 Mar 1;15(9):2086-2096. doi: 10.1039/c6ob02796b. PubMed PMID: 28210722.
3: Lin S, Li Y, Shen L, Zhang R, Yang L, Li M, Li K, Fichna J. The Anti-Inflammatory Effect and Intestinal Barrier Protection of HU210 Differentially Depend on TLR4 Signaling in Dextran Sulfate Sodium-Induced Murine Colitis. Dig Dis Sci. 2017 Feb;62(2):372-386. doi: 10.1007/s10620-016-4404-y. Epub 2016 Dec 19. PubMed PMID: 27995407.
4: Gorbunov AS, Maslov LN, Tsibulnikov SY, Khaliulin IG, Tsepokina AV, Khutornaya MV, Kutikhin AG. CB-Receptor Agonist HU-210 Mimics the Postconditioning Phenomenon of Isolated Heart. Bull Exp Biol Med. 2016 Nov;162(1):27-29. Epub 2016 Nov 23. PubMed PMID: 27878734.
5: López-Cardona AP, Sánchez-Calabuig MJ, Beltran-Breña P, Agirregoitia N, Rizos D, Agirregoitia E, Gutierrez-Adán A. Exocannabinoids effect on in vitro bovine oocyte maturation via activation of AKT and ERK1/2. Reproduction. 2016 Dec;152(6):603-612. PubMed PMID: 27798282.
6: He X, Zhu Y, Wang M, Jing G, Zhu R, Wang S. Antidepressant effects of curcumin and HU-211 coencapsulated solid lipid nanoparticles against corticosterone-induced cellular and animal models of major depression. Int J Nanomedicine. 2016 Oct 3;11:4975-4990. eCollection 2016. PubMed PMID: 27757031; PubMed Central PMCID: PMC5055126.
7: Yeh CM, Ruan T, Lin YJ, Hsu TH. Activation of cannabinoid CB1 receptors suppresses the ROS-induced hypersensitivity of rat vagal lung C-fiber afferents. Pulm Pharmacol Ther. 2016 Oct;40:22-9. doi: 10.1016/j.pupt.2016.06.002. Epub 2016 Jun 18. PubMed PMID: 27328978.
8: Eldeeb K, Leone-Kabler S, Howlett AC. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function. J Basic Clin Physiol Pharmacol. 2016 May 1;27(3):311-22. doi: 10.1515/jbcpp-2015-0096. PubMed PMID: 27089415; PubMed Central PMCID: PMC5497837.
9: Liu T, Zheng Q, Qian Z, Wang H, Liu Z, Ren W, Zhang X, Han J. Cannabinoid-Elicited Conditioned Place Preference in a Modified Behavioral Paradigm. Biol Pharm Bull. 2016 May 1;39(5):747-53. doi: 10.1248/bpb.b15-00834. Epub 2016 Mar 1. PubMed PMID: 26935020.
10: Hollins SL, Zavitsanou K, Walker FR, Cairns MJ. Alteration of transcriptional networks in the entorhinal cortex after maternal immune activation and adolescent cannabinoid exposure. Brain Behav Immun. 2016 Aug;56:187-96. doi: 10.1016/j.bbi.2016.02.021. Epub 2016 Feb 26. PubMed PMID: 26923065.
11: Lishmanov YB, Maslov LN, Krylatov AV, Khaliulin IG. [MIMICKING ISCHEMIC PRECONDITIONING PHENOMENON THROUGH THE IMPACT ON THE CANNABINOID RECEPTORS: ROLE OF PROTEIN KINASE AND NO-SYNTHASE]. Ross Fiziol Zh Im I M Sechenova. 2015 Aug;101(8):909-20. Russian. PubMed PMID: 26591586.
12: Madeo G, Schirinzi T, Maltese M, Martella G, Rapino C, Fezza F, Mastrangelo N, Bonsi P, Maccarrone M, Pisani A. Dopamine-dependent CB1 receptor dysfunction at corticostriatal synapses in homozygous PINK1 knockout mice. Neuropharmacology. 2016 Feb;101:460-70. doi: 10.1016/j.neuropharm.2015.10.021. Epub 2015 Oct 20. PubMed PMID: 26498506.
13: Soni D, Smoum R, Breuer A, Mechoulam R, Steinberg D. Effect of the synthetic cannabinoid HU-210 on quorum sensing and on the production of quorum sensing-mediated virulence factors by Vibrio harveyi. BMC Microbiol. 2015 Aug 12;15:159. doi: 10.1186/s12866-015-0499-0. PubMed PMID: 26264142; PubMed Central PMCID: PMC4531395.
14: Khajehali E, Malone DT, Glass M, Sexton PM, Christopoulos A, Leach K. Biased Agonism and Biased Allosteric Modulation at the CB1 Cannabinoid Receptor. Mol Pharmacol. 2015 Aug;88(2):368-79. doi: 10.1124/mol.115.099192. Epub 2015 Jun 4. PubMed PMID: 26044547.
15: Kokona D, Thermos K. Synthetic and endogenous cannabinoids protect retinal neurons from AMPA excitotoxicity in vivo, via activation of CB1 receptors: Involvement of PI3K/Akt and MEK/ERK signaling pathways. Exp Eye Res. 2015 Jul;136:45-58. doi: 10.1016/j.exer.2015.05.007. Epub 2015 May 16. PubMed PMID: 25989217.
16: Dion C, Haug C, Guan H, Ripoll C, Spiteller P, Coussaert A, Boulet E, Schmidt D, Wei J, Zhou Y, Lamottke K. Evaluation of the anti-inflammatory and antioxidative potential of four fern species from China intended for use as food supplements. Nat Prod Commun. 2015 Apr;10(4):597-603. PubMed PMID: 25973486.
17: Guggenhuber S, Alpar A, Chen R, Schmitz N, Wickert M, Mattheus T, Harasta AE, Purrio M, Kaiser N, Elphick MR, Monory K, Kilb W, Luhmann HJ, Harkany T, Lutz B, Klugmann M. Cannabinoid receptor-interacting protein Crip1a modulates CB1 receptor signaling in mouse hippocampus. Brain Struct Funct. 2016 May;221(4):2061-74. doi: 10.1007/s00429-015-1027-6. Epub 2015 Mar 15. PubMed PMID: 25772509.
18: Sticht MA, Jacklin DL, Mechoulam R, Parker LA, Winters BD. Intraperirhinal cortex administration of the synthetic cannabinoid, HU210, disrupts object recognition memory in rats. Neuroreport. 2015 Mar 25;26(5):258-62. doi: 10.1097/WNR.0000000000000338. PubMed PMID: 25714419.
19: Kinden R, Zhang X. Cannabinoids & Stress: impact of HU-210 on behavioral tests of anxiety in acutely stressed mice. Behav Brain Res. 2015 May 1;284:225-30. doi: 10.1016/j.bbr.2015.02.025. Epub 2015 Feb 20. PubMed PMID: 25707713.
20: England TJ, Hind WH, Rasid NA, O'Sullivan SE. Cannabinoids in experimental stroke: a systematic review and meta-analysis. J Cereb Blood Flow Metab. 2015 Mar;35(3):348-58. doi: 10.1038/jcbfm.2014.218. Epub 2014 Dec 10. Review. PubMed PMID: 25492113; PubMed Central PMCID: PMC4348386.

